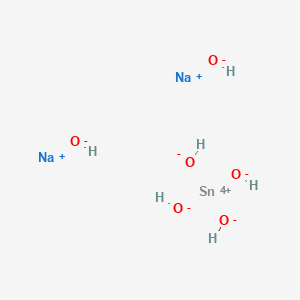![molecular formula C20H16N4O5 B089233 (2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol CAS No. 13804-47-2](/img/structure/B89233.png)
(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol, commonly known as DNPE, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. DNPE is a hydrazone derivative of diphenylmethanol and has a molecular weight of 396.38 g/mol.
作用機序
The mechanism of action of DNPE is not fully understood, but it is believed to act as a ROS scavenger. DNPE has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DNPE has also been shown to protect cells from oxidative stress by reducing the levels of ROS.
Biochemical and physiological effects:
DNPE has been shown to have a low toxicity profile and is relatively stable under physiological conditions. DNPE has been shown to have antioxidant properties and has been studied for its potential to protect cells from oxidative stress. DNPE has also been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
One advantage of DNPE is its stability under physiological conditions, which makes it suitable for in vitro and in vivo studies. DNPE also has a low toxicity profile, which makes it a safer alternative to other compounds. However, one limitation of DNPE is its limited solubility in aqueous solutions, which can affect its bioavailability.
将来の方向性
There are several future directions for the study of DNPE. One potential direction is the development of DNPE-based fluorescent probes for the detection of ROS in living cells. Another potential direction is the synthesis of DNPE-based MOFs and COFs for applications in catalysis and gas storage. The potential of DNPE as an anti-cancer agent also warrants further investigation, including studies on its mechanism of action and efficacy in vivo.
合成法
DNPE can be synthesized by reacting 2,4-dinitrophenylhydrazine with 1,2-diphenylethanol in the presence of a catalyst. The reaction yields a yellow crystalline solid that is purified by recrystallization.
科学的研究の応用
DNPE has been studied for its potential applications in various fields such as analytical chemistry, material science, and biomedicine. In analytical chemistry, DNPE has been used as a reagent for the determination of trace amounts of aldehydes and ketones in food and environmental samples. In material science, DNPE has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In biomedicine, DNPE has been studied for its potential as an anti-cancer agent and as a fluorescent probe for the detection of reactive oxygen species (ROS).
特性
CAS番号 |
13804-47-2 |
|---|---|
製品名 |
(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol |
分子式 |
C20H16N4O5 |
分子量 |
392.4 g/mol |
IUPAC名 |
(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol |
InChI |
InChI=1S/C20H16N4O5/c25-20(15-9-5-2-6-10-15)19(14-7-3-1-4-8-14)22-21-17-12-11-16(23(26)27)13-18(17)24(28)29/h1-13,20-21,25H/b22-19+ |
InChIキー |
QVKWDKPHEMCSMJ-ZBJSNUHESA-N |
異性体SMILES |
C1=CC=C(C=C1)C(/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=CC=C3)O |
SMILES |
C1=CC=C(C=C1)C(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3)O |
正規SMILES |
C1=CC=C(C=C1)C(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3)O |
その他のCAS番号 |
13804-47-2 |
同義語 |
2-hydroxy-1,2-diphenylethanone {2,4-dinitrophenyl}hydrazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



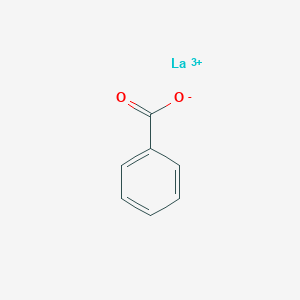


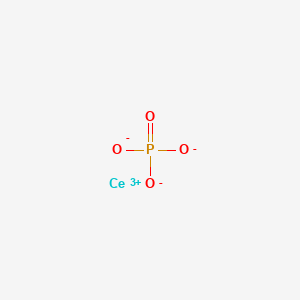
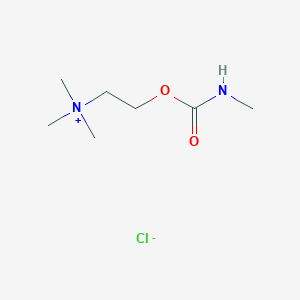
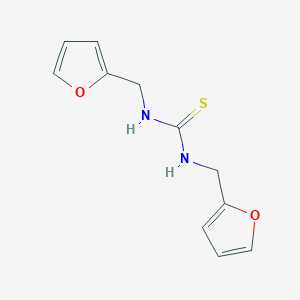


![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)



![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
